Product packaging for Oxonino[4,5-d]pyridazine, 1,4-diphenyl-(Cat. No.:CAS No. 57015-10-8)

Oxonino[4,5-d]pyridazine, 1,4-diphenyl-

Cat. No.: B15467280
CAS No.: 57015-10-8
M. Wt: 324.4 g/mol
InChI Key: AENVGRCBGORXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The compound 1,4-diphenyl-oxonino[4,5-d]pyridazine belongs to a class of fused heterocyclic systems characterized by a pyridazine core annulated with an oxygen-containing ring. These systems are synthesized via cyclization reactions, often involving hydrazine or transition-metal catalysts . The pyridazine scaffold is pharmacologically significant, with documented roles in antimicrobial, anticancer, and central nervous system (CNS) modulation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O B15467280 Oxonino[4,5-d]pyridazine, 1,4-diphenyl- CAS No. 57015-10-8

Properties

CAS No.

57015-10-8

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

1,4-diphenyloxonino[4,5-d]pyridazine

InChI

InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)21-19-13-7-8-15-25-16-14-20(19)22(24-23-21)18-11-5-2-6-12-18/h1-16H

InChI Key

AENVGRCBGORXNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=COC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Imidazopyridazines

Structure and Synthesis: Imidazopyridazines, such as imidazo[1,2-b]pyridazine and imidazo[4,5-d]pyridazine, are fused systems combining imidazole and pyridazine rings. Synthetic routes often employ transition-metal catalysis (e.g., copper or palladium) or condensation with haloacetaldehyde derivatives . Pharmacology: Imidazo[1,2-b]pyridazines are better studied, showing moderate anticancer activity (ID₅₀ >50 mg/mL against leukemia cells) but lower potency compared to clinical standards like imatinib .

Key Difference: The oxonino system’s oxygen atom may enhance metabolic stability compared to nitrogen-rich imidazopyridazines, though this remains speculative without direct data.

Isoxazolo[4,5-d]pyridazines and Thiazolo[4,5-d]pyridazines

Structure and Synthesis: These derivatives incorporate isoxazole or thiazole rings fused to pyridazine. Synthesis typically involves cyclization of substituted pyridazines with urea/thiourea or acetylenic dienophiles . Pharmacology: Isoxazolo[4,5-d]pyridazines demonstrate superior broad-spectrum antimicrobial activity (e.g., against Candida albicans) compared to thiazolo analogs, with MIC values often rivaling clotrimazole . Urea derivatives further enhance potency, suggesting functional group modifications are critical .

However, phenyl substitutions (as in 1,4-diphenyl derivatives) could sterically hinder target binding compared to smaller substituents in isoxazolo analogs.

Pyrimido[4,5-d]pyridazines

Structure and Synthesis: These compounds feature a pyrimidine-pyridazine fusion, synthesized via Biginelli reactions or transannulation of pyrimidine precursors . Pharmacology: Pyrimido[4,5-d]pyridazines exhibit diverse bioactivities, including hepatoprotective, antitumor, and antiviral effects . For example, phenolic hydroxyl-substituted derivatives allow further functionalization for drug development .

Triazolo[4,3-b]pyridazines

Structure and Pharmacology : Triazolo derivatives like L838417 and TPA023 are GABAₐ receptor modulators with anxiolytic properties . Their synthesis relies on palladium-catalyzed cross-coupling, emphasizing the role of heteroatom positioning in CNS activity .

Key Difference: The oxonino system lacks the triazole ring’s π-stacking capability, which is critical for receptor binding in CNS therapeutics.

Q & A

Q. How to ensure compliance with Green Chemistry principles during pyridazine synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer reflux conditions.
  • Catalysis : Explore biocatalysts (e.g., lipases) for enantioselective substitutions.
  • Waste Audit : Quantify E-factor (kg waste/kg product) and aim for reductions via solvent recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.